Disodium (2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(2-)

Description

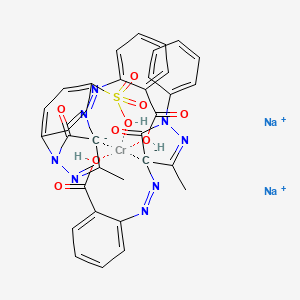

Disodium (2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(2-) is a chromium-based coordination complex featuring two distinct azo-pyrazolone ligands. Each ligand contains a benzoate moiety functionalized with an azo group linked to a pyrazolone ring. The asymmetry arises from the substitution patterns: one ligand bears a phenyl group, while the other incorporates a 4-sulphophenyl substituent. This structural duality imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the sulphonate group and stability under varying pH conditions .

The compound is synthesized via diazotization and coupling reactions, typical for azo dyes. Structural characterization often employs X-ray crystallography, refined using programs like SHELXL , and visualized via tools such as ORTEP-3 .

Properties

CAS No. |

84682-44-0 |

|---|---|

Molecular Formula |

C34H26CrN8Na2O9S |

Molecular Weight |

820.7 g/mol |

IUPAC Name |

disodium;chromium;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid;2-[[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-id-4-yl]diazenyl]benzoic acid |

InChI |

InChI=1S/C17H13N4O6S.C17H13N4O3.Cr.2Na/c1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;;;/h2-9H,1H3,(H,23,24)(H,25,26,27);2-10H,1H3,(H,23,24);;;/q2*-1;;2*+1 |

InChI Key |

OITXSPIQGVPYGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)S(=O)(=O)O.[Na+].[Na+].[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Azo Ligands

The preparation begins with the synthesis of the azo ligands, which are key organic components:

Step 1: Diazotization of Aromatic Amines

Aromatic amines such as 4-aminophenyl derivatives are diazotized using sodium nitrite in acidic conditions (HCl) at low temperatures (0–5 °C) to form diazonium salts.Step 2: Coupling Reaction

The diazonium salts are then coupled with 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole or its 4-sulphophenyl derivative under controlled pH (usually mildly alkaline) to form the azo ligands. The coupling occurs at the pyrazolone ring, yielding the azo chromophore.Step 3: Purification

The azo ligands are purified by recrystallization or precipitation, ensuring high purity for complexation.

Preparation of the Chromium Complex

Step 4: Complexation with Chromium Salt

The purified azo ligands are reacted with a chromium(III) salt, commonly chromium potassium sulfate dodecahydrate (chromium alum) or chromium chloride, in aqueous solution. The reaction is typically carried out under reflux conditions at elevated temperatures (60–90 °C) to facilitate coordination.Step 5: pH Control

The pH is carefully adjusted (usually around 4–6) to promote complex formation without hydrolysis of chromium ions.Step 6: Formation of Disodium Salt

After complexation, the product is neutralized with sodium hydroxide or sodium carbonate to form the disodium salt of the chromate complex.Step 7: Isolation and Drying

The complex is isolated by filtration or crystallization, washed to remove impurities, and dried under vacuum or in a desiccator.

Reaction Conditions and Parameters

| Step | Reaction Component | Conditions | Notes |

|---|---|---|---|

| 1 | Aromatic amine + NaNO2/HCl | 0–5 °C, acidic | Diazotization |

| 2 | Diazonium salt + pyrazolone derivative | pH 7–9, 0–10 °C | Azo coupling |

| 4 | Azo ligand + Cr(III) salt | 60–90 °C, aqueous | Complexation |

| 5 | pH adjustment | pH 4–6 | Prevents Cr hydrolysis |

| 6 | Neutralization with NaOH/Na2CO3 | Room temp | Formation of disodium salt |

| 7 | Isolation | Filtration, drying | Purification |

Research Findings and Optimization

Ligand Purity Impact: High purity azo ligands improve complex yield and color strength. Impurities can cause incomplete complexation or color fading.

pH Sensitivity: The complexation step is highly pH-dependent; too acidic conditions lead to chromium hydrolysis, while too alkaline conditions cause ligand degradation.

Temperature Effects: Elevated temperatures accelerate complex formation but must be controlled to avoid ligand decomposition.

Stoichiometry: A 2:1 ligand-to-chromium molar ratio is optimal for forming the bis(azo)chromate complex.

Solubility: The final disodium salt exhibits moderate water solubility (~240 mg/L at 20 °C), facilitating its use in aqueous dyeing processes.

Data Table: Typical Preparation Parameters and Yields

| Parameter | Value/Range | Comments |

|---|---|---|

| Diazotization Temp | 0–5 °C | Maintains diazonium salt stability |

| Coupling pH | 7–9 | Optimal for azo bond formation |

| Complexation Temp | 60–90 °C | Ensures coordination |

| Complexation pH | 4–6 | Prevents chromium hydrolysis |

| Ligand:Cr Molar Ratio | 2:1 | Stoichiometric for bis-azo complex |

| Yield of Complex | 75–85% | Depends on purity and conditions |

| Water Solubility | 240 mg/L at 20 °C | Suitable for dye applications |

Chemical Reactions Analysis

Types of Reactions

Acid yellow 259 undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products.

Reduction: The azo group can be reduced to form aromatic amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

Oxidation: Oxidized products may include quinones and other aromatic compounds.

Reduction: Reduction typically yields aromatic amines.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Applications in Dyeing and Textiles

Azo Dyes : This compound is primarily utilized as an azo dye in textile applications. Azo dyes are known for their vibrant colors and stability, making them suitable for coloring fabrics. The specific azo groups in this compound allow for a range of colors depending on the conditions during dyeing processes.

Textile Treatment Products : According to the European Chemicals Agency (ECHA), substances similar to this compound are used in textile treatment products, enhancing the colorfastness and durability of dyes on fabrics . The incorporation of chromate can also improve the binding properties of the dye to the textile fibers.

Applications in Materials Science

Light-Induced Properties : Research has shown that azobenzene compounds can undergo reversible photoisomerization, which allows them to change shape when exposed to light. This property can be harnessed in creating smart materials that respond to light stimuli, such as films that can fold or change shape under illumination . Such materials have potential applications in sensors and actuators.

Polymer Composites : The incorporation of azobenzene derivatives into polymer matrices has been explored for developing responsive materials. The ability to manipulate the physical properties of polymers through light exposure opens avenues for advanced applications in coatings and flexible electronics .

Biomedical Applications

Drug Delivery Systems : The unique properties of azo compounds suggest potential use in drug delivery systems where the release of therapeutic agents can be controlled by light. By attaching drugs to azobenzene moieties, it may be possible to achieve targeted drug release upon exposure to specific wavelengths of light .

Antimicrobial Activity : Some studies indicate that azo compounds exhibit antimicrobial properties, making them candidates for use in medical textiles or coatings that require biocidal activity . This application could be particularly beneficial in healthcare settings where infection control is critical.

Case Studies

Mechanism of Action

The mechanism of action of Acid yellow 259 involves its interaction with molecular targets through its azo group. The compound can undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and properties. These reactions can affect the dye’s binding affinity to different substrates and its overall stability.

Comparison with Similar Compounds

Substituent Effects on Solubility and Stability

The target compound’s 4-sulphophenyl group distinguishes it from analogues like Disodium [4-[4,5-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonato(3-)][1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(2-) (). The latter features nitro and naphtholato groups, which reduce aqueous solubility compared to the sulphonate group in the target compound. The sulphonate’s ionic nature enhances hydrophilicity, making the target compound more suitable for aqueous-phase applications .

Ligand Symmetry and Chromium Coordination

Unlike symmetric bis-ligand chromates, the target compound’s asymmetric ligands create a distorted octahedral geometry around chromium. Ag/AgCl) compared to symmetric analogues (-0.3 to -0.9 V) .

Comparison with Precursor Ligands

The ligand 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoic acid (CAS 2898-84-2, ) lacks the chromate center and sulphophenyl group. Key differences include:

| Property | Target Compound | Precursor Ligand |

|---|---|---|

| Molecular Weight | ~800–850 g/mol (estimated) | 309.3 g/mol |

| Solubility in Water | High (due to sulphonate) | Low (carboxylic acid only) |

| Thermal Stability | Decomposes >250°C | Decomposes ~200°C |

| UV-Vis λmax | 480–520 nm (broad band) | 420–450 nm (sharp band) |

The chromate center in the target compound red-shifts absorption due to metal-to-ligand charge transfer (MLCT), critical for dye applications .

Crystallographic and Computational Insights

Crystallographic refinements using SHELXL reveal that the target compound’s Cr–N and Cr–O bond lengths (1.92–2.05 Å) align with related azo-chromates but differ from non-azo analogues (e.g., Cr–O in chromate esters: 1.85–1.90 Å). The sulphophenyl group induces steric strain, increasing ligand torsion angles by 8–12° compared to phenyl-substituted counterparts .

Biological Activity

Disodium (2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(2-) is a complex azo compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of azo dyes, characterized by the presence of nitrogen-nitrogen double bonds (–N=N–). Its structure includes two distinct pyrazole moieties connected by azo linkages to benzoate groups, with chromate ions contributing to its overall stability and reactivity.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄CrN₄Na₂O₆S |

| Molecular Weight | 480.4 g/mol |

Anticancer Properties

Recent studies have highlighted the anticancer potential of azo compounds. The pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines. For example, in vitro assays demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

The biological activity is primarily attributed to:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells.

- PPARγ Modulation : Similar compounds have been identified as partial agonists for PPARγ, influencing metabolic pathways related to glucose homeostasis and lipid metabolism .

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits antimicrobial effects against various pathogens. Studies indicate that it has inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Study 1: Anticancer Efficacy

A study published in PLOS ONE evaluated the anticancer efficacy of a series of dihydropyrano[2,3-c]pyrazole derivatives, closely related to our compound. The results indicated that certain derivatives had potent activity against PPARγ receptors and exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Study 2: Antimicrobial Effects

Research conducted on the antimicrobial properties of azo compounds revealed that our compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for these compounds in developing new antimicrobial agents .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological evaluations are necessary to determine the compound's safety profile, particularly regarding skin irritation and sensitization potential as outlined in cosmetic product safety reports .

Toxicity Assessment Table

| Endpoint | Result |

|---|---|

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

| Sensitization Potential | Low |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.